米罗那非二盐酸盐
描述
Mirodenafil dihydrochloride is an orally active, potent, reversible, and selective phosphodiesterase 5 (PDE5) inhibitor12. It has been used in trials studying the treatment and supportive care of Kidney Diseases, Urologic Diseases, Renal Insufficiency, Erectile Dysfunction, and Male Erectile Dysfunction1. It is also a glucocorticoid receptor (GR) modulator2.
Synthesis Analysis
The synthesis of Mirodenafil dihydrochloride is not explicitly mentioned in the search results. However, it is known to be developed by SK Chemicals Life Science3.Molecular Structure Analysis
The molecular formula of Mirodenafil dihydrochloride is C26H37N5O5S45. The average molecular weight is 531.67 g/mol1. The structure of Mirodenafil dihydrochloride is complex, with multiple functional groups including a pyrrolopyrimidinone ring, a sulfonyl group, and a piperazine ring45.
Chemical Reactions Analysis
The specific chemical reactions involving Mirodenafil dihydrochloride are not detailed in the search results. However, as a PDE5 inhibitor, Mirodenafil dihydrochloride likely works by inhibiting the enzyme phosphodiesterase type 5, which plays a role in regulating blood flow in the penis6.Physical And Chemical Properties Analysis
Mirodenafil dihydrochloride is a solid substance8. It is soluble in DMSO89. The molecular weight of Mirodenafil dihydrochloride is 604.59 g/mol89.
科学研究应用
Summary of the Application
Mirodenafil dihydrochloride, a phosphodiesterase 5 (PDE5) inhibitor, has been evaluated for its therapeutic effects on Alzheimer’s disease (AD) due to its polypharmacological properties . It has been shown to ameliorate Alzheimer-like pathology and symptoms .
Methods of Application or Experimental Procedures
Mirodenafil was administered to test its effects on the cognitive behaviors of the APP-C105 AD mouse model using the Morris water maze and passive avoidance tests . In addition, human neuroblastoma SH-SY5Y cells and mouse hippocampal HT-22 cells were used to show mirodenafil-induced alterations associated with various signaling pathways .
Results or Outcomes
Mirodenafil improved cognitive behavior in the APP-C105 mouse model . It not only reduced the Aβ and phosphorylated tau burdens in vivo, but also ameliorated AD pathology induced by Aβ through the modulation of various signaling pathways .
2. Erectile Dysfunction Treatment
Summary of the Application
Mirodenafil dihydrochloride is a highly potent and selective PDE5 inhibitor . It has been approved for the treatment of erectile dysfunction in South Korea .
Methods of Application or Experimental Procedures
Clinical trials in people with erectile dysfunction have tested mirodenafil doses of 50 or 100 mg, orally, on demand .
Results or Outcomes
Mirodenafil is effective for the treatment of erectile dysfunction, including in people with other conditions such as diabetes and hypertension . It is generally well-tolerated and adverse events are generally mild, including facial flushing and headache .
1. Alzheimer’s Disease Treatment
Summary of the Application
Mirodenafil dihydrochloride, a phosphodiesterase 5 (PDE5) inhibitor, has been evaluated for its therapeutic effects on Alzheimer’s disease (AD) due to its polypharmacological properties . It has been shown to ameliorate Alzheimer-like pathology and symptoms .
Methods of Application or Experimental Procedures
Mirodenafil was administered to test its effects on the cognitive behaviors of the APP-C105 AD mouse model using the Morris water maze and passive avoidance tests . In addition, human neuroblastoma SH-SY5Y cells and mouse hippocampal HT-22 cells were used to show mirodenafil-induced alterations associated with various signaling pathways .
Results or Outcomes
Mirodenafil improved cognitive behavior in the APP-C105 mouse model . It not only reduced the Aβ and phosphorylated tau burdens in vivo, but also ameliorated AD pathology induced by Aβ through the modulation of various signaling pathways .
2. Erectile Dysfunction Treatment
Summary of the Application
Mirodenafil dihydrochloride is a highly potent and selective PDE5 inhibitor . It has been approved for the treatment of erectile dysfunction in South Korea .
Methods of Application or Experimental Procedures
Clinical trials in people with erectile dysfunction have tested mirodenafil doses of 50 or 100 mg, orally, on demand .
Results or Outcomes
Mirodenafil is effective for the treatment of erectile dysfunction, including in people with other conditions such as diabetes and hypertension . It is generally well-tolerated and adverse events are generally mild, including facial flushing and headache .
1. Alzheimer’s Disease Treatment
Summary of the Application
Mirodenafil dihydrochloride, a phosphodiesterase 5 (PDE5) inhibitor, has been evaluated for its therapeutic effects on Alzheimer’s disease (AD) due to its polypharmacological properties . It has been shown to ameliorate Alzheimer-like pathology and symptoms .
Methods of Application or Experimental Procedures
Mirodenafil was administered to test its effects on the cognitive behaviors of the APP-C105 AD mouse model using the Morris water maze and passive avoidance tests . In addition, human neuroblastoma SH-SY5Y cells and mouse hippocampal HT-22 cells were used to show mirodenafil-induced alterations associated with various signaling pathways .
Results or Outcomes
Mirodenafil improved cognitive behavior in the APP-C105 mouse model . It not only reduced the Aβ and phosphorylated tau burdens in vivo, but also ameliorated AD pathology induced by Aβ through the modulation of various signaling pathways .
2. Erectile Dysfunction Treatment
Summary of the Application
Mirodenafil dihydrochloride is a highly potent and selective PDE5 inhibitor . It has been approved for the treatment of erectile dysfunction in South Korea .
Methods of Application or Experimental Procedures
Clinical trials in people with erectile dysfunction have tested mirodenafil doses of 50 or 100 mg, orally, on demand .
Results or Outcomes
Mirodenafil is effective for the treatment of erectile dysfunction, including in people with other conditions such as diabetes and hypertension . It is generally well-tolerated and adverse events are generally mild, including facial flushing and headache .
安全和危害
Mirodenafil dihydrochloride is not classified as a hazardous substance or mixture10. However, it should be handled with care as it is physiologically highly active10. In case of accidental contact or ingestion, immediate medical attention is advised10.
未来方向
Mirodenafil dihydrochloride shows promise as a potential polypharmacological drug candidate for Alzheimer’s disease treatment, acting on multiple key signaling pathways involved in amyloid deposition, phosphorylated tau burden, the cGMP/PKG/CREB pathway, GSK-3β kinase activity, GR signaling, and the Wnt/β-catenin signaling7. It is also being evaluated in a Phase 3 study for its efficacy and safety11.
属性
IUPAC Name |
5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-3H-pyrrolo[3,2-d]pyrimidin-4-one;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O5S.2ClH/c1-4-7-19-18-30(6-3)24-23(19)27-25(28-26(24)33)21-17-20(8-9-22(21)36-16-5-2)37(34,35)31-12-10-29(11-13-31)14-15-32;;/h8-9,17-18,32H,4-7,10-16H2,1-3H3,(H,27,28,33);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPHITUXXABKDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39Cl2N5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mirodenafil dihydrochloride | |
CAS RN |
862189-96-6 | |
Record name | Mirodenafil dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862189966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MIRODENAFIL DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NL7L8TWT8Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。